(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE
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Overview
Description
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety, a brominated chromene core, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. One common approach is the condensation of ortho-phenylenediamine with benzaldehyde derivatives to form the benzimidazole ring. This is followed by bromination and subsequent condensation with chromene derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for bromination.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development.
Scientific Research Applications
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and pathways critical for cancer cell proliferation. The benzimidazole moiety is known to interact with DNA and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Chromene Derivatives: Compounds like coumarins, which have anticoagulant properties.
Trifluoromethyl Phenyl Derivatives: Compounds like fluoxetine, which is used as an antidepressant.
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE is unique due to its combined structural features, which confer distinct biological activities. The presence of the benzimidazole ring enhances its interaction with biological targets, while the brominated chromene core and trifluoromethyl group contribute to its stability and reactivity.
Properties
Molecular Formula |
C23H13BrF3N3O |
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Molecular Weight |
484.3g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromo-N-[4-(trifluoromethyl)phenyl]chromen-2-imine |
InChI |
InChI=1S/C23H13BrF3N3O/c24-15-7-10-20-13(11-15)12-17(21-29-18-3-1-2-4-19(18)30-21)22(31-20)28-16-8-5-14(6-9-16)23(25,26)27/h1-12H,(H,29,30) |
InChI Key |
BFIJJKRMINUGIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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